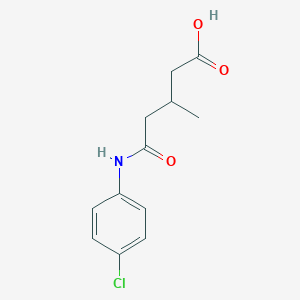
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key enzyme involved in the signaling pathways of cytokines, which play important roles in immune regulation, inflammation, and hematopoiesis. CP-690,550 has been shown to have significant effects on these processes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid works by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines. By blocking JAK3, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can prevent the activation of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This can lead to significant effects on immune regulation, inflammation, and hematopoiesis.
Biochemical and Physiological Effects:
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been shown to have significant effects on various biochemical and physiological processes, including immune regulation, inflammation, and hematopoiesis. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the number of activated T cells and B cells, which play important roles in immune regulation and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its high potency, specificity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate its safety and efficacy in preclinical and clinical studies before using it for therapeutic purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid. One potential area of focus is the development of more selective JAK3 inhibitors that can target specific cytokine signaling pathways. Another potential area of focus is the development of combination therapies that can enhance the efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid and reduce its potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid in various diseases and patient populations, and to identify the optimal dosing and administration regimens for its therapeutic use.
Synthesemethoden
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 3-methyl-5-oxopentanoic acid, followed by various chemical transformations and purifications. The final product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It has been shown to have significant effects on immune regulation, inflammation, and hematopoiesis, making it a promising candidate for the treatment of these diseases.
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
5-(4-chloroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
LDKIZWOJQDDRKE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)
